molecular formula C18H25F2N3O2 B2785884 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2380059-39-0

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2785884
CAS No.: 2380059-39-0
M. Wt: 353.414
InChI Key: OQOIFQUWLJHYJB-UHFFFAOYSA-N
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Description

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a difluorocyclohexyl group, a piperidinyl group, and a pyridazinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves multiple steps, including the formation of the difluorocyclohexyl group, the attachment of the piperidinyl group, and the incorporation of the pyridazinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • **3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2N3O2/c1-13-2-3-16(22-21-13)25-12-14-6-10-23(11-7-14)17(24)15-4-8-18(19,20)9-5-15/h2-3,14-15H,4-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOIFQUWLJHYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CCC(CC3)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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